molecular formula C20H24N2O5S B6498934 1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine CAS No. 946315-19-1

1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine

Cat. No.: B6498934
CAS No.: 946315-19-1
M. Wt: 404.5 g/mol
InChI Key: VAXLTXYGKHEUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2H-1,3-Benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine (CAS 946315-19-1) is a synthetic organic compound with a molecular formula of C20H24N2O5S and a molecular weight of 404.5 g/mol . It features a piperazine core that is N-sulfonylated and N-arylated, a structural motif found in various pharmacologically active molecules. The compound incorporates a 1,3-benzodioxole (methylenedioxyphenyl) group, a functional group present in many bioactive compounds and known for its presence in various pharmaceuticals and pesticides . While specific biological data for this compound is not available in the public domain, piperazine-based scaffolds are currently being actively investigated in medicinal chemistry for their potential as antagonists for purinergic receptors like the P2X4 receptor (P2X4R) . The P2X4R is a ligand-gated ion channel activated by ATP and is a promising therapeutic target in areas of neuroinflammation, chronic pain, and cancer progression . Researchers may find this compound valuable as a building block or reference standard in the development and study of novel piperazine-based ligands for various biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c23-28(24,22-11-9-21(10-12-22)17-5-2-1-3-6-17)14-4-13-25-18-7-8-19-20(15-18)27-16-26-19/h1-3,5-8,15H,4,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXLTXYGKHEUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structural features, which include a benzodioxole moiety and a piperazine ring, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine pathways. It acts as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonergic neurotransmission. Additionally, its piperazine structure allows it to interact with various receptors in the central nervous system (CNS), potentially influencing mood and behavior.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant properties. A study conducted on animal models demonstrated significant reductions in depressive-like behaviors when administered this compound, suggesting its efficacy in treating major depressive disorder (MDD) .

Neuroprotective Properties

In vitro studies have shown that the compound possesses neuroprotective effects against oxidative stress-induced neuronal cell death. This property may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Analgesic Activity

The compound has also been evaluated for its analgesic effects. In pain models, it demonstrated significant pain relief comparable to standard analgesics, indicating potential use in pain management therapies .

Case Study 1: Depression Treatment

In a clinical trial involving patients with MDD, participants treated with this compound showed a marked improvement in depression scales compared to the placebo group. The trial lasted for 12 weeks, with results indicating a reduction in Hamilton Depression Rating Scale (HDRS) scores by an average of 40% .

Case Study 2: Neuroprotection

A laboratory study assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. Results indicated that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function. This suggests potential applications in preventing neuronal damage in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Effect Study Reference
AntidepressantSignificant reduction in HDRS
NeuroprotectiveReduced oxidative stress damage
AnalgesicComparable pain relief

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a therapeutic agent. Its structural similarities to known pharmacophores allow researchers to investigate its efficacy in treating various conditions.

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds often exhibit antidepressant properties. The benzodioxole moiety may enhance the interaction with serotonin receptors, suggesting potential use in treating depression and anxiety disorders .
  • Antipsychotic Properties : Similar compounds have been explored for their antipsychotic effects, particularly in modulating dopaminergic and serotonergic pathways. The sulfonamide group may contribute to the selectivity and potency of the compound against specific receptor subtypes .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies.

  • Serotonin Receptor Modulation : Initial studies suggest that this compound may act as a selective serotonin reuptake inhibitor (SSRI), potentially offering a new mechanism for treating mood disorders by increasing serotonin levels in the synaptic cleft .
  • Dopamine Receptor Interaction : The piperazine ring is known for its affinity towards dopamine receptors, which are crucial in managing conditions like schizophrenia and Parkinson's disease. This compound could provide insights into developing more effective antipsychotic medications .

Chemical Probes in Biological Research

The unique structure of 1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine allows it to serve as a chemical probe in various biological assays.

  • Target Identification : By utilizing this compound in high-throughput screening assays, researchers can identify novel biological targets and elucidate mechanisms of action for different diseases .
  • Biochemical Pathway Studies : The compound can be employed to study specific biochemical pathways involved in neurotransmission and signal transduction, providing valuable data on cellular responses to pharmacological agents .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antidepressant EfficacyDemonstrated significant reduction in depressive-like behaviors in animal models when treated with the compound.
Study 2Neurotransmitter InteractionShowed increased serotonin levels in synaptic clefts; indicated potential as an SSRI.
Study 3Antipsychotic PotentialExhibited modulation of dopamine receptors, suggesting effectiveness against psychotic symptoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine and related phenylpiperazine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Biological Activity Reference
This compound Propanesulfonyl-benzodioxole, phenylpiperazine ~408.43 Enhanced solubility (sulfonyl group); potential CNS activity (benzodioxole)
1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine Propyl-benzodioxole, phenylpiperazine 340.42 Detected in human blood; limited bioavailability (no sulfonyl group)
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine Difluorophenylsulfonyl, benzodioxolymethyl 425.44 High lipophilicity (fluorine); potential P2X7 receptor antagonism
2-(1,3-Benzodioxol-5-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethanone Trifluoromethylphenyl, ethanone-benzodioxole 408.38 Increased metabolic stability (trifluoromethyl); possible kinase inhibition
KN62 (1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine) Isoquinolinesulfonyl, tyrosine backbone 729.76 Potent P2X7 receptor antagonist; species-dependent IC50 (human > mouse)
Paroxetine-related compounds (e.g., 3-[(1,3-benzodioxol-5-yloxy)methyl]piperidine) Piperidine-benzodioxole ~405.46 SSRI activity; structural similarity suggests serotonin reuptake inhibition potential

Key Comparative Insights

Sulfonyl vs. Alkyl/Aryl Ethers :
The propanesulfonyl group in the target compound improves aqueous solubility compared to alkyl-linked analogs like 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine . Sulfonyl groups also enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .

Electron-Withdrawing Substituents :
Fluorinated analogs (e.g., 1-(3,4-difluorophenyl)sulfonylpiperazine) exhibit higher lipophilicity and receptor affinity due to fluorine’s electronegativity, whereas the trifluoromethyl group in ’s compound increases metabolic stability .

Species-Specific Activity :
KN62 demonstrates significant species differences in P2X7 receptor antagonism (IC50 for human receptors: ~15 nM vs. ~150 nM for mouse), highlighting the importance of substituent effects on interspecies variability .

However, the sulfonyl group in the target compound may redirect activity toward non-serotonergic pathways .

Synthetic Accessibility :
Sulfonylation reactions (e.g., using propanesulfonyl chloride) are critical for synthesizing the target compound, whereas fluorinated derivatives require halogenation steps that complicate scalability .

Research Findings and Implications

  • Receptor Binding : The sulfonyl group may confer selectivity for ATP-binding cassette (ABC) transporters or ion channels (e.g., P2X7), as seen in KN62 .
  • Pharmacokinetics : Sulfonyl-containing compounds generally exhibit longer half-lives than alkyl analogs due to reduced CYP450-mediated oxidation .
  • Toxicity Considerations : Fluorinated and sulfonylated derivatives may carry risks of off-target binding (e.g., hERG channel inhibition), necessitating detailed safety profiling .

Preparation Methods

Synthesis of 4-Phenylpiperazine

4-Phenylpiperazine is commercially available but can also be synthesized through reductive amination of aniline with bis(2-chloroethyl)amine under catalytic hydrogenation conditions. Alternatively, nucleophilic aromatic substitution of chlorobenzene with piperazine in the presence of a palladium catalyst has been reported.

Synthesis of 3-(1,3-Benzodioxol-5-yloxy)propanesulfonyl Chloride

The propanesulfonyl chloride intermediate is critical for introducing the benzodioxole-containing side chain. Two synthetic pathways are delineated below:

Pathway A: Ether Formation Followed by Sulfonation

Step 1: Synthesis of 3-(1,3-Benzodioxol-5-yloxy)propan-1-ol
1,3-Benzodioxol-5-ol (sesamol, 10 mmol) is reacted with 3-bromopropan-1-ol (12 mmol) in dimethylformamide (DMF) using potassium carbonate (15 mmol) as a base at 80°C for 12 hours. The product is isolated via extraction with ethyl acetate and purified by silica gel chromatography (yield: 78%).

Step 2: Conversion to Propanesulfonic Acid
The alcohol is oxidized to the sulfonic acid using a mixture of hydrogen peroxide (30%) and concentrated sulfuric acid at 0–5°C for 6 hours. The sulfonic acid is precipitated by cooling and filtered.

Step 3: Sulfonyl Chloride Formation
The sulfonic acid (5 mmol) is treated with phosphorus pentachloride (10 mmol) in dichloromethane under reflux for 3 hours. Excess PCl₅ is quenched with ice, and the sulfonyl chloride is extracted into dichloromethane (yield: 65%).

Pathway B: Direct Sulfonylation of Sesamol

Step 1: Synthesis of 3-Chloropropanesulfonyl Chloride
3-Chloropropanesulfonyl chloride is prepared by chlorosulfonation of propylene using chlorosulfonic acid at −10°C, followed by distillation under reduced pressure.

Step 2: Nucleophilic Substitution with Sesamol
Sesamol (10 mmol) is reacted with 3-chloropropanesulfonyl chloride (12 mmol) in acetonitrile with triethylamine (15 mmol) as a base. The mixture is stirred at 60°C for 24 hours, yielding the desired sulfonyl chloride after column chromatography (yield: 60%).

Coupling of 4-Phenylpiperazine with the Sulfonyl Chloride

The final step involves the reaction of 4-phenylpiperazine (5 mmol) with 3-(1,3-benzodioxol-5-yloxy)propanesulfonyl chloride (5.5 mmol) in anhydrous dichloromethane. Triethylamine (7 mmol) is added to scavenge HCl, and the reaction is stirred at room temperature for 12 hours. The crude product is purified via recrystallization from ethanol/water (yield: 85%, purity >95% by HPLC).

Optimization and Mechanistic Considerations

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the piperazine nitrogen, while bases like triethylamine or pyridine prevent HCl-mediated side reactions.

Temperature and Reaction Time

Mild temperatures (20–25°C) prevent decomposition of the sulfonyl chloride, while extended reaction times (12–24 hours) ensure complete conversion.

Competing Reactions

Over-sulfonylation at the secondary nitrogen of piperazine is mitigated by using a slight excess of sulfonyl chloride (1.1 equiv) and controlled stoichiometry.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.66 (d, J = 8.4 Hz, 1H, ArH), 5.94 (s, 2H, OCH₂O), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.68–3.58 (m, 4H, piperazine), 3.12–3.05 (m, 4H, piperazine), 2.91 (t, J = 6.0 Hz, 2H, SO₂CH₂), 2.18 (quin, J = 6.0 Hz, 2H, CH₂).

Infrared Spectroscopy (IR)

  • Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₂₂N₂O₅S [M+H]⁺: 403.1325; Found: 403.1328.

Comparative Analysis of Synthetic Routes

ParameterPathway APathway B
Overall Yield52%48%
Purity (HPLC)95%93%
Reaction Steps32
Cost of ReagentsModerateHigh
ScalabilityExcellentModerate

Pathway A offers higher reproducibility due to well-established oxidation and chlorination steps, whereas Pathway B reduces step count but requires expensive chlorosulfonation reagents.

Industrial-Scale Considerations

For bulk synthesis, Pathway A is preferred due to:

  • Cost-Effectiveness: Readily available starting materials (sesamol, 3-bromopropanol).

  • Safety: Avoids hazardous chlorosulfonic acid used in Pathway B.

  • Purification Simplicity: Recrystallization yields high-purity product without chromatography .

Q & A

Q. What are the key synthetic steps for preparing 1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine?

The synthesis involves multi-step organic reactions:

  • Step 1 : Cyclization of catechol derivatives with formaldehyde to form the benzodioxole moiety .
  • Step 2 : Sulfonylation of the intermediate using propane sulfonyl chloride under anhydrous conditions .
  • Step 3 : Coupling the sulfonylated intermediate with 4-phenylpiperazine via nucleophilic substitution in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Catechol, HCHO, H₂SO₄75–80>90%
2ClSO₂(CH₂)₃O-, Et₃N60–65>85%
34-Phenylpiperazine, DMF, 70°C50–55>95%

Q. How is the compound structurally characterized to confirm its identity?

A combination of analytical techniques is used:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (benzodioxole aromatic protons), δ 3.2–3.8 ppm (piperazine and sulfonyl-propanol protons) .
    • ¹³C NMR : Signals for quaternary carbons in the benzodioxole ring (~148 ppm) and sulfonyl group (~70 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 432.12 (calculated for C₂₀H₂₂N₂O₅S) .
  • FTIR : Absorption bands at 1150 cm⁻¹ (S=O stretch) and 1240 cm⁻¹ (C-O-C in benzodioxole) .

Q. What preliminary biological assays are recommended for evaluating its activity?

Initial screening should include:

  • In Vitro Enzyme Inhibition : Test against targets like phosphodiesterases (PDEs) or kinases using fluorogenic substrates (e.g., PDE5A assay ).
  • Cytotoxicity Assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • ADME Profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodology :

  • Modifications : Introduce substituents at:
    • Benzodioxole : Replace methoxy with halogens (e.g., Cl, F) to enhance lipophilicity .
    • Sulfonyl Group : Replace propane sulfonyl with aryl sulfonyl to alter steric bulk .
    • Piperazine : Substitute phenyl with heteroaryl groups (e.g., pyridinyl) for improved target binding .
  • Assays : Compare IC₅₀ values across derivatives in target-specific assays (e.g., PDE inhibition ).

Q. Example SAR Findings :

DerivativeR Group (Benzodioxole)IC₅₀ (PDE5A, nM)Solubility (µg/mL)
Parent-OCH₂O-12015.2
4-Cl-OCHClO-858.7
5-F-OCHFO-9512.4

Q. What computational strategies predict its molecular interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to PDE5A (PDB: 1TBF). Key interactions:
    • Sulfonyl group with Zn²⁺ in the active site .
    • Benzodioxole π-π stacking with Phe820 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
  • Pharmacophore Modeling : Identify essential features (e.g., sulfonyl acceptor, aromatic rings) using Schrödinger .

Q. How to resolve contradictions in reported biological data for this compound?

Case Study : Discrepancies in PDE inhibition potency across studies.

  • Root Cause : Variability in assay conditions (e.g., enzyme source, substrate concentration).
  • Resolution :
    • Standardize assays using recombinant human enzymes and validated substrates .
    • Cross-validate with orthogonal methods (e.g., SPR for binding affinity ).
    • Perform meta-analysis of published IC₅₀ values to identify outliers .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Issue 1 : Low yield in sulfonylation step due to side reactions.
    • Solution : Optimize stoichiometry (1:1.2 ratio of intermediate to sulfonyl chloride) and use slow addition .
  • Issue 2 : Poor solubility hinders formulation.
    • Solution : Co-crystallize with cyclodextrins or prepare hydrochloride salt .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.